
Methyl 2-(bromomethyl)-3-phenylacrylate
説明
Methyl 2-(bromomethyl)-3-phenylacrylate (MBPA) is a versatile compound used in the synthesis of many organic molecules. It is a type of brominated acrylate that can be used as a starting material in a variety of synthetic processes. MBPA is also known as 2-bromo-3-phenylprop-2-enyl bromide, 2-bromo-3-phenylacrylate, and 2-bromo-3-phenylacrylic acid. This compound has been studied extensively for its wide range of applications in the field of organic synthesis and has been used in a variety of research studies.
Safety and Hazards
作用機序
Target of Action
Methyl 2-(bromomethyl)-3-phenylacrylate, also known as methyl (Z)-2-(bromomethyl)-3-phenylprop-2-enoate, is a complex compound with a variety of potential targets. One of its primary targets is Cereblon (CRBN) , a protein targeted by a class of immunomodulatory drugs . CRBN plays a crucial role in various biological processes, including immune response modulation .
Mode of Action
The compound interacts with its targets through a series of complex biochemical reactions. For instance, it can act as an alkylating agent, modifying phenol and amino groups . This interaction can lead to changes in the target molecules, potentially altering their function and resulting in various downstream effects .
Biochemical Pathways
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium , which could potentially affect various downstream biochemical pathways.
Pharmacokinetics
Similar compounds have been noted for their high gastrointestinal absorption and potential to permeate the blood-brain barrier . These properties could impact the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its specific targets and mode of action. As an alkylating agent, it could potentially modify cellular proteins, leading to changes in cell function . Additionally, its participation in SM cross-coupling could result in the formation of new carbon–carbon bonds, potentially leading to the synthesis of new compounds .
特性
IUPAC Name |
methyl (Z)-2-(bromomethyl)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVCLXFKVGOEAT-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53059-43-1 | |
| Record name | NSC225053 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1308798.png)
![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)
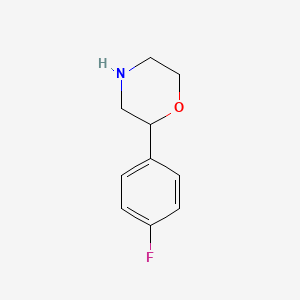
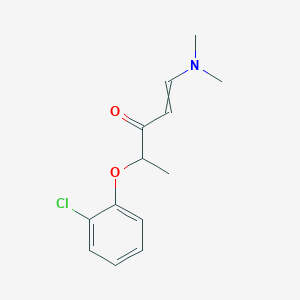
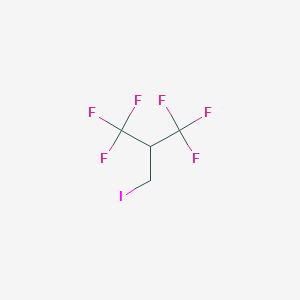
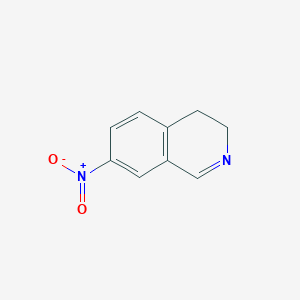
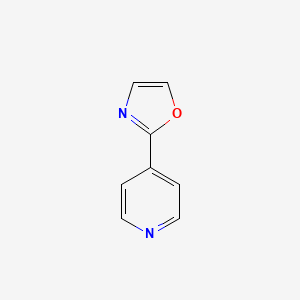
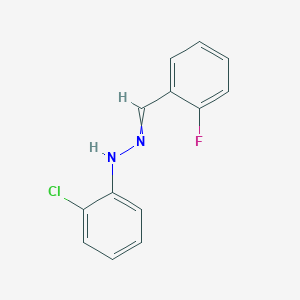
![4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B1308833.png)

![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-propen-1-one](/img/structure/B1308838.png)
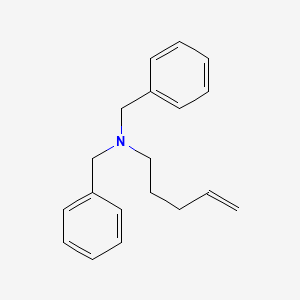
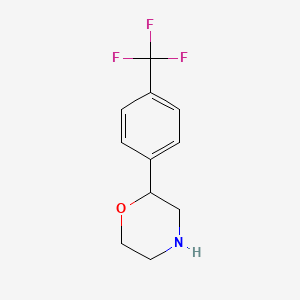
![7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1308851.png)
